molecular formula C12H16N2O B2376596 1-Benzoyl-1,4-diazepane CAS No. 59939-75-2

1-Benzoyl-1,4-diazepane

Cat. No.: B2376596
CAS No.: 59939-75-2
M. Wt: 204.273
InChI Key: OXDBLZCQNCJHHX-UHFFFAOYSA-N
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Description

1-Benzoyl-1,4-diazepane is an organic compound belonging to the class of diazepanes It is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4, with a benzoyl group attached to one of the nitrogen atoms

Scientific Research Applications

1-Benzoyl-1,4-diazepane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety and epilepsy.

    Industry: It is utilized in the development of new materials and catalysts for chemical reactions.

Safety and Hazards

The safety information for 1-Benzoyl-1,4-diazepane includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

1-Benzyl-1,4-diazepane, a similar compound, has been studied for its potential as an efflux pump inhibitor (EPI) in Escherichia coli . This suggests that 1-Benzoyl-1,4-diazepane and similar compounds could have potential applications in addressing antibiotic resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of 1,4-diazepane with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry techniques. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions and minimizing waste. The use of automated systems ensures consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted diazepanes with various functional groups.

Comparison with Similar Compounds

    1-Benzyl-1,4-diazepane: Similar in structure but with a benzyl group instead of a benzoyl group.

    1,4-Diazepane: The parent compound without any substituents.

    1,2-Diazepane: A structural isomer with nitrogen atoms at positions 1 and 2.

Uniqueness: 1-Benzoyl-1,4-diazepane is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

1,4-diazepan-1-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14/h1-3,5-6,13H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDBLZCQNCJHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59939-75-2
Record name 1-benzoyl-1,4-diazepane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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